3-(3-nitrophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-(3-nitrophenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(3-nitrophenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, where the compound can act as an inhibitor or modulator. The pathways involved in its mechanism of action are often related to its ability to bind to active sites or allosteric sites on the target molecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitrophenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 3-(3-nitrophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 3-(3-nitrophenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Uniqueness
The uniqueness of 3-(3-nitrophenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitrophenyl and phenyl groups at specific positions on the pyrazolo[3,4-b]pyridine core can result in distinct electronic and steric effects, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C19H12N4O4 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H12N4O4/c24-19(25)14-10-15(11-5-2-1-3-6-11)20-18-16(14)17(21-22-18)12-7-4-8-13(9-12)23(26)27/h1-10H,(H,24,25)(H,20,21,22) |
InChI Key |
VKHRDVBMSLOLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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